N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide

Description

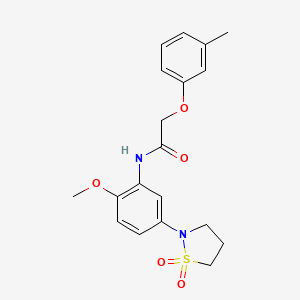

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide is a synthetic compound featuring three key structural motifs:

- 1,1-Dioxidoisothiazolidin Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, with two oxygen atoms forming a sulfone group. This moiety enhances polarity and may influence metabolic stability .

- m-Tolyloxy Acetamide: A meta-methyl-substituted phenoxy group linked via an acetamide bridge, which may modulate receptor binding affinity and selectivity.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-14-5-3-6-16(11-14)26-13-19(22)20-17-12-15(7-8-18(17)25-2)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCWRJRSNGGOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 394.5 g/mol. The compound features a complex structure characterized by:

- Isothiazolidine moiety : This group contributes to the compound's reactivity and biological interactions.

- Methoxy and tolyloxy substituents : These functional groups enhance solubility and influence the compound's pharmacokinetic properties.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.5 g/mol |

| Functional Groups | Isothiazolidine, Methoxy, Tolyl |

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). The inhibition of CDK2 suggests potential applications in cancer therapy, as it may impede the proliferation of cancer cells.

Key Mechanisms:

- Binding to CDK2 : The compound interacts with the active site of CDK2, inhibiting its kinase activity and thereby affecting downstream signaling pathways involved in cell cycle progression.

- Influence on Apoptosis : By modulating CDK2 activity, the compound may promote apoptosis in cancer cells, enhancing its anticancer potential.

Research Findings

Several studies have evaluated the biological activity of this compound. Notably:

-

Inhibition of CDK2 : The compound was shown to inhibit CDK2 with an IC50 value indicative of its potency.

Study Reference IC50 Value (µM) Biological Effect 4.48 CDK2 Inhibition 3.75 Apoptosis induction in cancer cells - Cell Cycle Regulation : Experimental results demonstrated that treatment with this compound resulted in cell cycle arrest at the G1 phase, suggesting its role in regulating cell proliferation.

- Anticancer Activity : In vivo studies showed that the compound reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing xenografted tumors revealed that administration of this compound led to a significant reduction in tumor size compared to control groups. This study highlights the compound's potential therapeutic application in oncology.

Case Study 2: Mechanistic Insights

Docking studies have elucidated the binding interactions between the compound and CDK2, revealing critical amino acid residues involved in the binding process. These insights are essential for understanding the structure-activity relationship and guiding future drug development efforts.

Comparison with Similar Compounds

Structural Analog: BAI (2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-Indazol-3-yl)Acetamide)

Key Differences :

- BAI replaces the 2-methoxyphenyl and m-tolyloxy groups with a biphenyl moiety and an indazole ring.

Pharmacological Profile : - Exhibits potent anti-uterine myoma activity by inhibiting cell proliferation and inducing PARP fragmentation without cardiovascular toxicity at effective concentrations .

Structural Implications : - The indazole ring in BAI may enhance DNA interaction, while the biphenyl group increases hydrophobic interactions.

Thiadiazole-Based Acetamides ()

Anticonvulsant Thiadiazoles () :

- Example: N-[5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]-2-[(6-Methyl-1,3-Benzothiazol-2-yl)Amino]Acetamide.

- Activity: 100% protection in MES models, attributed to the benzothiazole domain and acetamide linkage .

Phenoxy Derivatives ():

Thiazolidinone and Oxadiazole Derivatives (–18)

Leishmanicidal Thiadiazoles () :

- Example: N-(3,4-Dimethoxyphenethyl)-2-(5-(5-Nitrofuran-2-yl)-1,3,4-Thiadiazol-2-ylthio)Acetamide (14).

- Activity: IC50 of 19.1 µM against promastigotes, driven by the nitrofuran group’s redox activity .

Thiazolidinone Analogs ():

- Example: 2-[(5Z)-5-(2-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide.

- Structural Note: The thioxo group and benzylidene substituent may confer conformational rigidity compared to the target compound’s sulfone .

Benzo[d]Oxazole and Pyridazinone Derivatives (–10, 19)

Neuroprotective Benzo[d]Oxazoles () :

- Example: 2-(Benzo[d]Oxazol-2-ylthio)-N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-Thiadiazol-2-yl)Acetamide (5p).

- Activity: Neuroprotection linked to trimethoxy phenyl’s electron-donating effects and thioether linkage .

Pyridazinone Agonists ():

- Example: N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]Acetamide.

- Activity: Specific FPR2 agonism via calcium mobilization, suggesting acetamide’s role in receptor activation .

Data Table: Key Structural and Pharmacological Comparisons

Research Findings and Implications

- Sulfone vs. Thio/Methylthio Groups : The 1,1-dioxidoisothiazolidin ring in the target compound likely improves aqueous solubility compared to thiadiazoles with thioether groups (e.g., 5k, 14) .

- Substituent Positioning: The m-tolyloxy group’s meta-methyl may balance lipophilicity and steric effects better than ortho- or para-substituted analogs (e.g., 5k’s 2-methoxyphenoxy) .

- Biological Activity Trends : Acetamide derivatives with electron-withdrawing groups (e.g., fluorine in 7d) or redox-active moieties (e.g., nitrofuran in 14) show enhanced cytotoxicity or antiparasitic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.